N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

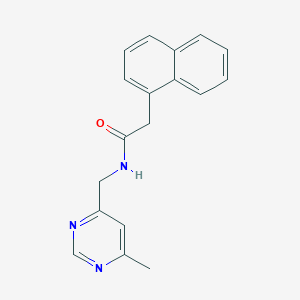

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 6-methylpyrimidine moiety linked via a methylene group to an acetamide backbone, which is further substituted with a naphthalen-1-yl group.

Properties

IUPAC Name |

N-[(6-methylpyrimidin-4-yl)methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-9-16(21-12-20-13)11-19-18(22)10-15-7-4-6-14-5-2-3-8-17(14)15/h2-9,12H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNESNXXMXVXPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, with the CAS number 2210138-22-8 and molecular formula C18H17N3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various heterocyclic compounds, including those similar to this compound. Research indicates that derivatives of pyrimidine can exhibit significant antiviral activity against viruses such as hepatitis C and influenza . Specifically, compounds that share structural similarities with this compound have been shown to inhibit viral replication effectively.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on related compounds demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. The findings suggest that this compound may similarly affect PARP activity, although specific data on this compound is limited.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Viral Enzymes : Similar compounds have shown to inhibit key viral enzymes, disrupting the viral life cycle.

- Interference with Cancer Cell Proliferation : By targeting pathways involved in cell division and survival, the compound may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | PARP inhibition leading to apoptosis |

Case Study Example

In a recent investigation into pyrimidine derivatives, a compound structurally similar to this compound was tested for its efficacy against breast cancer cell lines. The study found that at concentrations ranging from 0.01 to 100 µM, the compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics . This suggests that further exploration into this compound could yield promising results in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Heterocyclic Linkers: The triazole-containing analogs (e.g., 6a) exhibit distinct synthetic pathways (1,3-dipolar cycloaddition) compared to pyrimidine-thioether derivatives (e.g., ), which may influence metabolic stability . Thiazolidinone derivatives () introduce a five-membered ring, enhancing conformational flexibility and antiparkinsonian activity .

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance antiparkinsonian activity, likely by modulating electron density and target binding . Halogenated aryl groups (e.g., 3-Cl-4-F-phenyl in ) may improve lipophilicity and blood-brain barrier penetration .

Enzyme Inhibition: Pyrazoloquinoxaline acetamides () show potent MAO-A inhibition, suggesting that bulkier aromatic systems enhance selectivity over MAO-B .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.